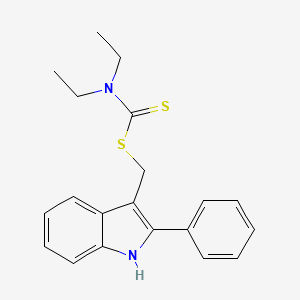
2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . For our compound, the coupling would involve an aryl halide containing the dichlorophenyl group.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant substrates. The organoboron reagent plays a crucial role in this process. Various boron reagents have been developed for Suzuki–Miyaura coupling, each tailored for specific conditions .
Industrial Production: While I don’t have specific details on industrial-scale production, research laboratories often employ these synthetic methods to prepare the compound.
Chemical Reactions Analysis
Reactivity: 2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify its functional groups.
Substitution: Substitution reactions may occur at the amino groups or the aldehyde.
Common Reagents: Reagents commonly used include:
Palladium catalysts: Essential for Suzuki–Miyaura coupling.
Aryl halides: Reactants for the coupling.
Boron reagents: Such as boronic acids or boronate esters.
Major Products: The major products depend on the specific reaction conditions. Coupling with aryl halides could yield various derivatives of our compound.
Scientific Research Applications
2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde finds applications in:
Medicinal Chemistry: It could serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biomolecules.
Industry: Potential use in materials science or organic synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related pyrimidine derivatives.
Properties
CAS No. |
20535-54-0 |
|---|---|
Molecular Formula |
C11H8Cl2N4O |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2,6-diamino-5-(3,4-dichlorophenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2N4O/c12-6-2-1-5(3-7(6)13)9-8(4-18)16-11(15)17-10(9)14/h1-4H,(H4,14,15,16,17) |
InChI Key |
QRFQFWHOMFXVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(N=C2N)N)C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
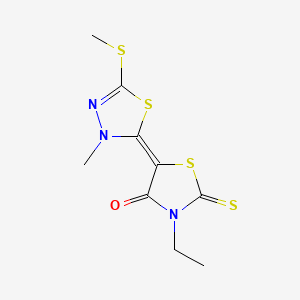

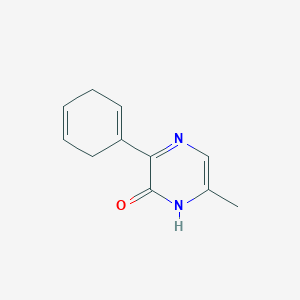
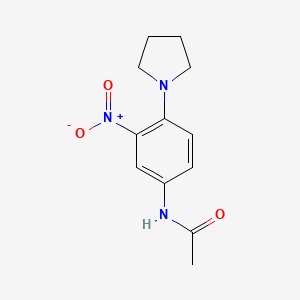
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)



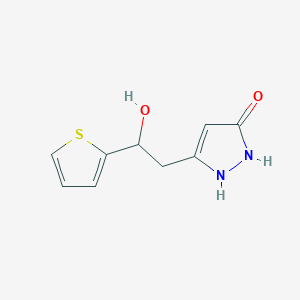
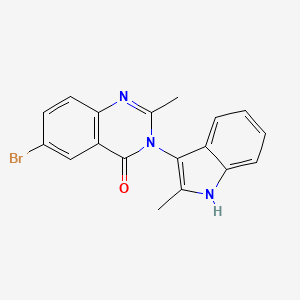
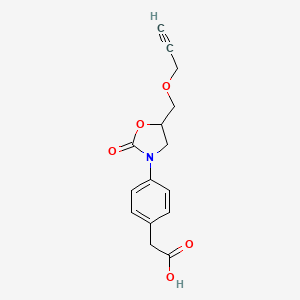
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
